molecular formula C19H18F3N3O4 B2761146 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 894029-72-2

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2761146
CAS No.: 894029-72-2
M. Wt: 409.365
InChI Key: YTYDBVFAVSYSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group at the N1 position and a 4-(trifluoromethoxy)phenyl group at the urea terminus. The pyrrolidinone ring introduces conformational rigidity, while the trifluoromethoxy substituent enhances lipophilicity and metabolic stability . Its synthesis likely involves coupling a pyrrolidinone intermediate with a substituted phenyl isocyanate, as seen in analogous urea syntheses .

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O4/c1-28-15-8-4-14(5-9-15)25-11-13(10-17(25)26)24-18(27)23-12-2-6-16(7-3-12)29-19(20,21)22/h2-9,13H,10-11H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYDBVFAVSYSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multi-step organic reactions:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Attachment of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is incorporated through a similar nucleophilic substitution reaction, using a trifluoromethoxyphenyl halide.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 1-(1-(4-Methoxyphenyl)-5-hydroxypyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

  • 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (877640-52-3) This analog replaces the trifluoromethoxy group with an ethoxy group.
  • 1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea The trifluoromethyl group here (vs. trifluoromethoxy in the target compound) increases hydrophobicity, which may enhance membrane permeability. This compound was synthesized via isocyanate coupling, similar to the target molecule .
  • Pyridine-Ureas (Compounds 82 and 83 in ) Compound 83 ([1-(3-(trifluoromethyl)phenyl)-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea]) demonstrated moderate anticancer activity against MCF-7 cells (IC₅₀ ~10 µM). The pyridine ring may confer better solubility than the pyrrolidinone core in the target compound, but the absence of a trifluoromethoxy group could reduce metabolic stability .

Pharmacokinetic and Electronic Properties

  • Trifluoromethoxy vs. However, its strong electron-withdrawing nature may stabilize urea carbonyl interactions with enzymes .
  • Methoxy vs. Ethoxy : The 4-methoxyphenyl group in the target compound (vs. ethoxy in 877640-52-3) offers a balance between electron donation and steric bulk, which could optimize binding pocket interactions .

Biological Activity

The compound 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic organic molecule notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyrrolidine core with various substituents, including a methoxyphenyl group and a trifluoromethoxy phenyl group. The presence of these functional groups may enhance its biological activity by influencing molecular interactions and reactivity.

Predicted Biological Activities

Based on structural analysis, several biological activities can be predicted for this compound:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) and urease has been observed in related compounds.
  • Cytotoxic Effects : Some derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

Antibacterial Activity

A study on structurally related compounds revealed significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM, indicating strong efficacy compared to standard drugs . This suggests that the target compound may exhibit similar or enhanced antibacterial properties.

Enzyme Inhibition Studies

Research has demonstrated that compounds with similar structures can act as potent inhibitors of urease and AChE. For instance, certain derivatives showed strong inhibitory activity with IC50 values ranging from 0.63 to 6.28 µM . This highlights the potential for the target compound to function as an effective enzyme inhibitor.

Case Study 1: Enzyme Inhibition

In a comparative study, several pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit urease. The results indicated that compounds with a similar structural framework to the target compound exhibited significant urease inhibition, suggesting that the target compound may also possess this activity .

Case Study 2: Anticancer Activity

Another study explored the cytotoxic effects of related pyrrolidine derivatives on cancer cell lines. The findings indicated that these compounds induced apoptosis in several cancer types, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation . This suggests that the target compound could have potential applications in cancer therapy.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-MethoxybenzylamineAmino group attached to methoxybenzeneWeak antibacterial
5-Oxopyrrolidine DerivativesSimilar pyrrolidine structureModerate cytotoxicity
Carbamimidothioate DerivativesContains carbamimidothioate moietyStrong enzyme inhibition

The unique combination of functional groups in This compound is expected to enhance both its biological activity and specificity compared to similar compounds.

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., acetonitrile, DMF) impacts reaction efficiency.
  • Catalysts like potassium phosphate or palladium complexes may accelerate coupling steps .

What spectroscopic and chromatographic methods are most effective for structural characterization?

Level: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR confirms substituent positions and urea linkage integrity. For example, the urea NH protons appear at δ 8.2–9.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z ~467.15 for C₂₃H₂₁F₃N₃O₄) .
  • Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and urea NH stretches (~3300 cm⁻¹) .
  • HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

How do structural modifications in analogous compounds influence bioactivity, and what optimization strategies are suggested?

Level: Advanced
Answer:
Structural analogs highlight critical pharmacophores:

Modification Impact on Activity Reference
Methoxy → EthoxyIncreased lipophilicity; altered metabolic stability
Trifluoromethoxy → ClEnhanced enzyme inhibition but reduced solubility
Pyrrolidinone → PiperidineReduced conformational rigidity; lower target affinity

Q. Optimization Strategies :

  • Use QSAR models to predict substituent effects on target binding .
  • Introduce electron-withdrawing groups (e.g., CF₃) to improve metabolic resistance .

How can reaction conditions be optimized during pyrrolidinone ring formation to improve yield?

Level: Advanced
Answer:
Critical Parameters :

Factor Optimal Condition Effect
Temperature80–100°CAccelerates cyclization
SolventToluene or DMFEnhances intermediate stability
Catalystp-TsOH (acid) or DBU (base)Reduces side reactions
Reaction Time6–12 hoursBalances yield vs. decomposition

Q. Case Study :

  • Using flow chemistry reduced reaction time by 40% and increased yield to 78% compared to batch methods .

What in vitro models are suitable for evaluating anticancer activity, and how should data discrepancies be addressed?

Level: Advanced
Answer:

  • Cell Lines : Use MCF-7 (breast cancer) or A549 (lung cancer) for preliminary screening. Measure IC₅₀ via MTT assays .
  • Mechanistic Studies :
    • Apoptosis markers (caspase-3 activation) .
    • PARP1 inhibition assays (IC₅₀ comparison with olaparib) .

Q. Addressing Discrepancies :

  • Standardize assay protocols (e.g., cell density, incubation time).
  • Validate results across multiple cell lines and independent labs .

What computational approaches predict binding affinity to enzyme targets like PARP1?

Level: Advanced
Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model interactions between the urea moiety and PARP1’s NAD⁺-binding site .
    • Key residues: Ser904, Gly863 (hydrogen bonding with urea NH) .
  • QSAR Models :
    • Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. Validation :

  • Compare docking scores with experimental IC₅₀ data from enzymatic assays .

How can enantiomeric purity be achieved during synthesis?

Level: Advanced
Answer:

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric coupling steps .
  • Chiral Stationary Phases : Separate enantiomers via HPLC with cellulose-based columns (e.g., Chiralpak IB) .
  • Circular Dichroism (CD) : Confirm enantiopurity by monitoring Cotton effects at 220–260 nm .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Level: Advanced
Answer:

  • Key Challenges :
    • Low yields in coupling steps due to steric hindrance .
    • Purification difficulties from polar byproducts .
  • Solutions :
    • Switch from batch to continuous flow reactors for improved heat/mass transfer .
    • Use mixed solvents (e.g., THF/H₂O) to enhance crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.